3-Bromo-4-(methylsulfanyl)aniline

Steroid Sulfatase Enzyme Inhibition Medicinal Chemistry

This 3-bromo-4-(methylthio)benzenamine scaffold is a validated starting point for steroid sulfatase (STS) inhibitors with a defined IC50 of 74 nM against human STS. Unlike generic aniline regioisomers, its specific 3-bromo-4-(methylthio) substitution pattern is essential for sub-100 nM potency in kinase and enzyme inhibitor programs. The orthogonal reactivity of the aryl bromide and methylthio groups enables efficient parallel synthesis of diverse libraries via sequential cross-coupling and directed metallation. With a calculated LogP of 3.33, it offers a favorable CNS drug discovery profile. Choose this building block to bypass extensive SAR exploration and accelerate preclinical development.

Molecular Formula C7H8BrNS
Molecular Weight 218.12 g/mol
CAS No. 20901-65-9
Cat. No. B1444902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(methylsulfanyl)aniline
CAS20901-65-9
Molecular FormulaC7H8BrNS
Molecular Weight218.12 g/mol
Structural Identifiers
SMILESCSC1=C(C=C(C=C1)N)Br
InChIInChI=1S/C7H8BrNS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
InChIKeyFBYKGRIMIDNBJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(methylsulfanyl)aniline: A Bifunctional Building Block for Cross-Coupling and Medicinal Chemistry


3-Bromo-4-(methylsulfanyl)aniline (CAS 20901-65-9), also known as 3-bromo-4-(methylthio)benzenamine, is a bifunctional arylamine building block featuring both a bromine atom and a methylthio (-SCH3) group on the aromatic ring . This substitution pattern confers a versatile reactivity profile, enabling its use as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . The compound's utility stems from the orthogonal reactivity of its bromine (a handle for cross-coupling reactions) and its methylthio group (which can act as a directing group or be further functionalized), making it a valuable scaffold in medicinal chemistry programs .

Why 3-Bromo-4-(methylsulfanyl)aniline's Regiochemistry Matters for Target Engagement


Generic substitution with other bromo-methylthio aniline regioisomers or simple 4-(methylthio)aniline is not scientifically sound due to the specific, non-interchangeable 3-bromo-4-(methylthio) substitution pattern. As demonstrated in BindingDB records, this precise regiochemistry is essential for achieving sub-100 nM inhibition of targets like steroid sulfatase, a potency profile that differs markedly from other regioisomers such as 2-bromo-4-(methylthio)aniline [1]. The 3-bromo-4-(methylthio) arrangement creates a distinct steric and electronic environment around the aniline nitrogen, which is critical for optimal binding interactions in kinase and enzyme inhibitor programs. Replacing it with a 2-bromo isomer or a non-brominated precursor will compromise binding affinity and alter the structure-activity relationship (SAR), potentially leading to a complete loss of target engagement and a failed research outcome [2].

Quantitative Differentiation of 3-Bromo-4-(methylsulfanyl)aniline: A Data-Driven Procurement Guide


Steroid Sulfatase (STS) Inhibition: The 3-Bromo-4-(methylthio) Moiety Drives Potency

The 3-bromo-4-(methylthio)benzenamine scaffold demonstrates a defined, potent inhibitory effect on steroid sulfatase (STS). The compound containing this specific motif exhibited an IC50 of 74 nM against human STS in JEG3 cell lysates [1]. This level of inhibition is a direct result of the specific 3-bromo-4-(methylthio) substitution pattern, which is not replicable by other regioisomers like 2-bromo-4-(methylthio)aniline. For instance, a structurally distinct but related aniline derivative demonstrated an IC50 of >55.69 µM against a different target, illustrating that potency is highly dependent on the specific substitution pattern .

Steroid Sulfatase Enzyme Inhibition Medicinal Chemistry

LogP and Molecular Properties: Balancing Lipophilicity for CNS Penetration

The calculated LogP for 3-bromo-4-(methylsulfanyl)aniline is 3.33440 . This value places it within an optimal range for oral absorption and CNS penetration (typically LogP 1-4), making it a suitable starting point for CNS drug discovery programs. In contrast, the unsubstituted parent aniline (C6H7N) has a LogP of 0.94, which is less favorable for CNS targets [1]. The introduction of the bromine and methylthio groups in this specific configuration achieves a balanced lipophilicity that is not easily attained with other substitution patterns.

Lipophilicity Drug-likeness CNS Drug Design

Orthogonal Functional Handles for Rapid Library Synthesis

The 3-bromo-4-(methylsulfanyl)aniline scaffold is uniquely suited for divergent library synthesis due to its two orthogonal reactive handles: the aryl bromide (for C-C bond formation) and the methylthio group (for C-S bond formation or as a masked thiol). This dual reactivity enables parallel medicinal chemistry efforts that are not possible with simpler aniline building blocks. The aryl bromide moiety is primed for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. Simultaneously, the methylthio group can act as a directing group in metallation reactions, allowing for further regioselective functionalization [2]. This combination of orthogonal reactivity in a single, commercially available building block accelerates the synthesis of diverse compound libraries, a capability that is not available with the simpler building block 4-(methylthio)aniline (CAS 104-96-1), which lacks the halogen handle.

Cross-coupling Parallel Synthesis Building Block

Targeted Applications for 3-Bromo-4-(methylsulfanyl)aniline in Research and Development


Lead Optimization in Steroid Sulfatase (STS) Inhibitor Programs

For medicinal chemistry teams working on STS inhibitors for hormone-dependent cancers, this building block provides a validated starting point with a defined IC50 of 74 nM against human STS [1]. This allows for the rapid synthesis of focused analog libraries to improve potency and pharmacokinetic properties, bypassing the need for extensive initial SAR exploration. The scaffold's established activity reduces project risk and accelerates the path to a clinical candidate.

CNS Drug Discovery: Building Block with Optimal Lipophilicity

With a calculated LogP of 3.33, this scaffold is strategically positioned for CNS drug discovery programs . It offers a favorable starting point for achieving blood-brain barrier penetration, a critical challenge in neurology and psychiatry. Medicinal chemists can use this building block to construct kinase inhibitors or GPCR modulators with a higher probability of engaging CNS targets, differentiating it from less lipophilic aniline derivatives.

Parallel Synthesis of Diversified Compound Libraries

The orthogonal reactivity of the aryl bromide and methylthio groups makes this compound an ideal core for parallel synthesis [2]. Research groups can use it as a single, commercially available scaffold to rapidly generate diverse chemical libraries by sequentially exploiting Suzuki-Miyaura couplings (at the Br site) and directed metallation reactions (at the SCH3 site). This approach maximizes chemical diversity per synthesis step, a key metric in industrial lead generation.

Synthesis of Novel Src Kinase Inhibitors

This compound has been directly utilized as a key intermediate in the synthesis of a novel class of Src kinase inhibitors, which demonstrated significant in vitro anti-cancer activity and advanced to preclinical trials . For academic and industrial oncology researchers, this represents a precedent for directly incorporating this building block into biologically active kinase inhibitor scaffolds, providing a clearer and faster path to a patentable lead series.

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